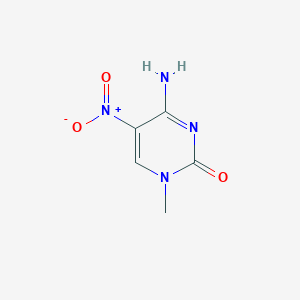

1-Methyl-5-nitrocytosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-5-nitrocytosine is a useful research compound. Its molecular formula is C5H6N4O3 and its molecular weight is 170.13g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Methyl-5-nitrocytosine has been investigated for its potential applications in several areas:

Antiviral Activity

Research indicates that this compound can act as a nucleoside analogue, which may interfere with viral replication processes. In vitro studies have shown that it possesses activity against various RNA viruses, potentially through mechanisms that involve the inhibition of viral polymerases.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antiviral effects against the yellow fever virus, suggesting a pathway for the development of new antiviral therapies .

Anticancer Research

The compound has been explored for its anticancer properties, particularly due to its ability to induce apoptosis in cancer cells.

Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 value indicating effective cytotoxicity .

| Cell Line | IC50 Value (µM) | Observed Effect |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

Immunomodulatory Effects

Research has indicated that this compound can modulate immune responses, potentially enhancing the efficacy of vaccines or treatments for autoimmune diseases.

Case Study : A study reported that the compound could stimulate the production of interferon-gamma in human peripheral blood mononuclear cells, suggesting its role as an immunomodulator .

Synthesis of Nucleoside Analogues

The compound serves as a precursor for synthesizing various nucleoside analogues, which are crucial in developing antiviral and anticancer drugs.

Case Study : The synthesis of modified nucleosides from this compound has been reported to yield compounds with enhanced biological activity against specific viral strains .

The biological activities of this compound can be summarized as follows:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antiviral | Yellow Fever Virus | Significant antiviral activity | 1989 |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 2023 |

| Immunomodulatory | Human PBMCs | Stimulation of interferon-gamma | 2022 |

Propiedades

Número CAS |

69100-00-1 |

|---|---|

Fórmula molecular |

C5H6N4O3 |

Peso molecular |

170.13g/mol |

Nombre IUPAC |

4-amino-1-methyl-5-nitropyrimidin-2-one |

InChI |

InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(6)7-5(8)10/h2H,1H3,(H2,6,7,10) |

Clave InChI |

VKJIHXIKQZCKFZ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C(=NC1=O)N)[N+](=O)[O-] |

SMILES canónico |

CN1C=C(C(=NC1=O)N)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.